N-Pyren-2-ylacetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Pyren-2-ylacetamide, also known as this compound, is a useful research compound. Its molecular formula is C18H13NO and its molecular weight is 259.3 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Chemical Properties and Structure

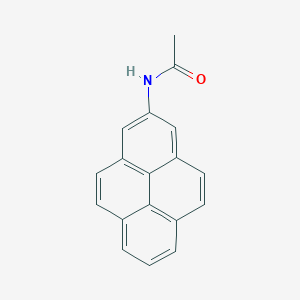

N-Pyren-2-ylacetamide features a pyrene moiety, which is known for its strong fluorescence characteristics. The chemical structure can be represented as follows:

- Chemical Formula : C₁₈H₁₃N

- Molecular Weight : 265.31 g/mol

The presence of the pyrene group allows for specific interactions with biomolecules, making it a valuable tool in various applications.

2.1. Fluorescent Probes

This compound is primarily utilized as a fluorescent probe in biochemical research. Its fluorescence properties are sensitive to the local environment, making it ideal for studying protein interactions and dynamics. The compound is particularly effective in monitoring changes in protein conformations, especially in studies involving actin dynamics.

Case Study: Actin Polymerization Monitoring

- Researchers have demonstrated that this compound enhances fluorescence by up to 25 times during actin polymerization.

- This significant increase allows for real-time monitoring of cytoskeletal dynamics, providing insights into cellular processes such as motility and structural integrity.

2.2. Protein Labeling

The compound reacts selectively with thiol groups in cysteine residues of proteins, enabling targeted labeling. This property is crucial for studying protein interactions within complex biological systems.

Table 1: Comparison of Fluorescent Probes

| Compound Name | Unique Features |

|---|---|

| N-(1-Pyrenyl)iodoacetamide | Thiol-reactive; used for labeling proteins |

| N-(1-Pyrenyl)maleimide | Similar reactivity; used for protein studies |

| 5-Iodoacetamidofluorescein | Live-cell imaging; broad application |

3.1. Nanoparticle Stabilization

This compound has been explored for its role in stabilizing solid lipid nanoparticles (SLNs). By investigating the internal polarity within SLNs using pyrene as a fluorescent probe, researchers can gain insights into the effects of different surfactants on nanoparticle stability.

Research Findings

- The study indicated that the length of poly(ethylene oxide) blocks in poloxamer stabilizers significantly influences the internal polarity of SLNs.

- This understanding aids in optimizing drug delivery systems by enhancing drug loading and release behaviors.

Synthesis and Reactivity

The synthesis of this compound typically involves straightforward organic reactions that incorporate the pyrene moiety into an acetamide framework. The reaction mechanism primarily involves the formation of covalent bonds with thiol groups, facilitating selective labeling of proteins.

属性

CAS 编号 |

1732-14-5 |

|---|---|

分子式 |

C18H13NO |

分子量 |

259.3 g/mol |

IUPAC 名称 |

N-pyren-2-ylacetamide |

InChI |

InChI=1S/C18H13NO/c1-11(20)19-16-9-14-7-5-12-3-2-4-13-6-8-15(10-16)18(14)17(12)13/h2-10H,1H3,(H,19,20) |

InChI 键 |

FODXCWHSOLTOJH-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2 |

规范 SMILES |

CC(=O)NC1=CC2=C3C(=C1)C=CC4=C3C(=CC=C4)C=C2 |

Key on ui other cas no. |

1732-14-5 |

同义词 |

N-(Pyren-2-yl)acetamide |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。